molecular formula C24H21FN2O3S B2567329 (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893312-50-0

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2567329
CAS No.: 893312-50-0
M. Wt: 436.5
InChI Key: HPLKCXQTWPYZKC-HZHRSRAPSA-N
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Description

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound with a unique structure that includes both fluorinated and methylated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazine core, followed by the introduction of the fluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be tightly controlled. The use of automated systems to monitor temperature, pressure, and pH levels would ensure the consistency and purity of the final product. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired compound from any by-products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any double bonds or other reducible groups within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4). Solvents such as ethanol, methanol, or acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique electronic properties, which make it a candidate for use in organic semiconductors and other advanced materials.

Biology

In biological research, it is explored for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it useful in treating certain diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: Known for its antimicrobial properties.

    Domiphen bromide: Used as a disinfectant and antiseptic.

Uniqueness

What sets (3E)-3-({[(4-fluorophenyl)methyl]amino}methylidene)-1-[(4-methylphenyl)methyl]-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione apart from these similar compounds is its unique combination of fluorinated and methylated aromatic rings, which confer distinct electronic and steric properties. These features make it particularly interesting for applications requiring specific molecular interactions or stability under various conditions.

Properties

IUPAC Name

(3E)-3-[[(4-fluorophenyl)methylamino]methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O3S/c1-17-6-8-19(9-7-17)16-27-22-5-3-2-4-21(22)24(28)23(31(27,29)30)15-26-14-18-10-12-20(25)13-11-18/h2-13,15,26H,14,16H2,1H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPLKCXQTWPYZKC-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNCC4=CC=C(C=C4)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NCC4=CC=C(C=C4)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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